

An In-Depth Technical Guide to the Safety and Handling of 2-Nitrofuran

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Compound of Interest

Compound Name: 2-Nitrofuran

Cat. No.: B122572

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For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Nitrofuran, a heterocyclic aromatic organic compound, and its derivatives have been a subject of scientific scrutiny due to their diverse biological activities, including antimicrobial properties. However, their potential toxicity, particularly carcinogenicity and genotoxicity, necessitates a thorough understanding of their safety profile and strict adherence to handling precautions. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and toxicological information for **2-nitrofuran**, intended to inform and guide researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	609-39-2	[1]
Molecular Formula	C ₄ H ₃ NO ₃	[1]
Molecular Weight	113.07 g/mol	[1]
Appearance	Crystals	[1]
Melting Point	29-33 °C	[1]
Boiling Point	84 °C at 13 mmHg	[1]
Flash Point	88 °C (closed cup)	[1]

Hazard Identification and Classification

2-Nitrofuran is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for **2-nitrofuran**:

Hazard Class	Category	Hazard Statement
Flammable Solids	1	H228: Flammable solid
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Carcinogenicity	2	H351: Suspected of causing cancer

Signal Word: Danger[\[2\]](#)

Toxicological Data

Quantitative toxicological data for **2-nitrofuran** is limited. Much of the available information is derived from studies on related nitrofuran compounds.

Parameter	Species	Route	Value	Reference
LD50	Rat (female)	Oral	> 2000 mg/kg	[3]
LC50	Rat (male and female)	Inhalation (4h, dust/mist)	2000 mg/m ³	[3]
LD50 (for Nitrofurantoin)	Rat	Oral	604 mg/kg	[4]
LD50 (for Nitrofurantoin)	Mouse	Oral	360 mg/kg	[4]
Intraperitoneal LD50 (for Nitrofurantoin)	Rat	Intraperitoneal	112 mg/kg	[4]
Intraperitoneal LD50 (for Nitrofurantoin)	Mouse	Intraperitoneal	100 mg/kg	[4]

Note: The oral LD50 value for a substance with the same CAS number as **2-nitrofuran** was found in a safety data sheet for graphite, indicating a potential data discrepancy. The value of >2000 mg/kg for female rats should be treated with caution.

There are no established Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) specifically for **2-nitrofuran** from major regulatory bodies like OSHA, NIOSH, or ACGIH.

Genotoxicity and Carcinogenicity

Nitrofurans as a class of compounds are recognized for their genotoxic and carcinogenic potential. This is a primary reason for the stringent regulations on their use, particularly in food-producing animals.

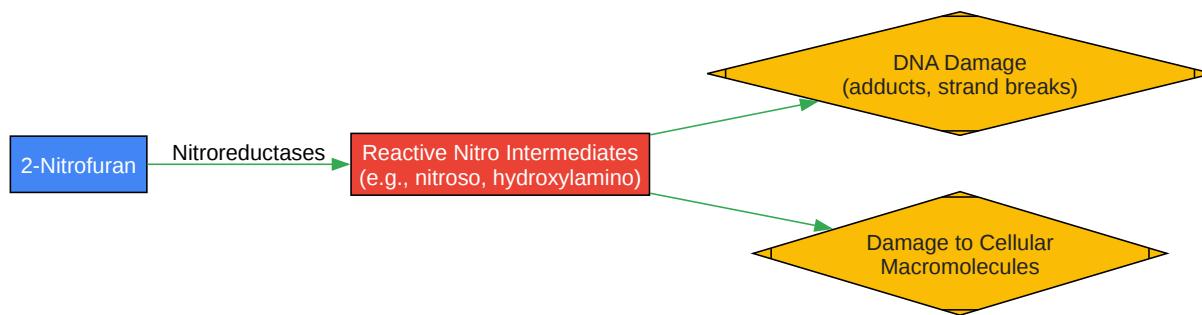
Genotoxicity: **2-Nitrofuran** has been shown to be active in bacterial test systems for genotoxicity, such as the Ames test, without the need for metabolic activation^[5]. The genotoxic

effects of nitrofurans are believed to stem from the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA[1][6]. Studies on related nitrofurans have demonstrated the induction of single-strand breaks in DNA[1].

Carcinogenicity: **2-Nitrofuran** is suspected of causing cancer[2]. While specific long-term carcinogenicity studies on **2-nitrofuran** are not readily available, the broader class of nitrofurans has been extensively studied. For instance, nitrofurantoin has shown evidence of carcinogenic activity in female mice and male rats[7]. Due to their genotoxic nature, nitrofurans are generally considered potential carcinogens for which a safe threshold of exposure cannot be established[6].

Metabolism and Mechanism of Action

The biological activity and toxicity of nitrofurans are intrinsically linked to their metabolism.



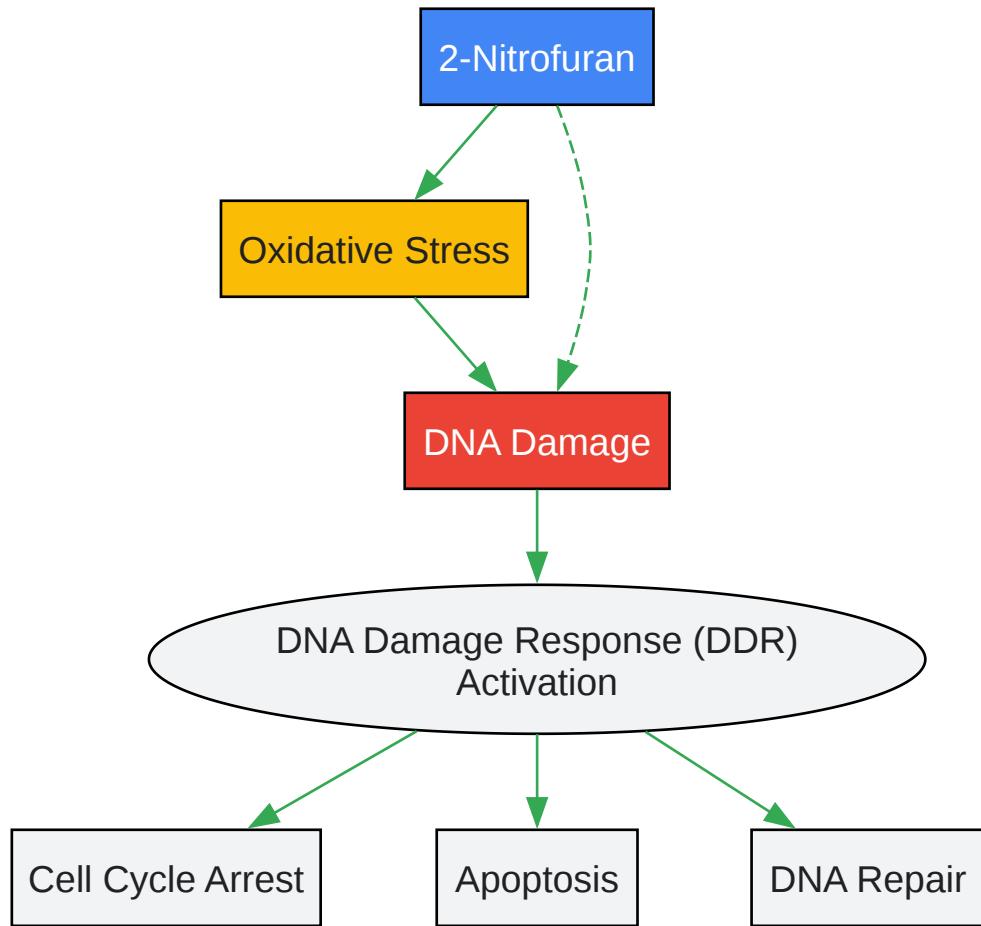
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Figure 1: General metabolic activation pathway of **2-Nitrofuran**.

The primary metabolic pathway involves the reduction of the 5-nitro group by nitroreductase enzymes present in susceptible cells, including bacteria and mammalian cells[6]. This process generates a series of highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species are electrophilic and can covalently bind to cellular macromolecules, including DNA, leading to genotoxic effects[1]. This mechanism is also responsible for their antimicrobial activity.

Signaling Pathways

The DNA damage induced by **2-nitrofuran** and its metabolites can trigger various cellular signaling pathways.



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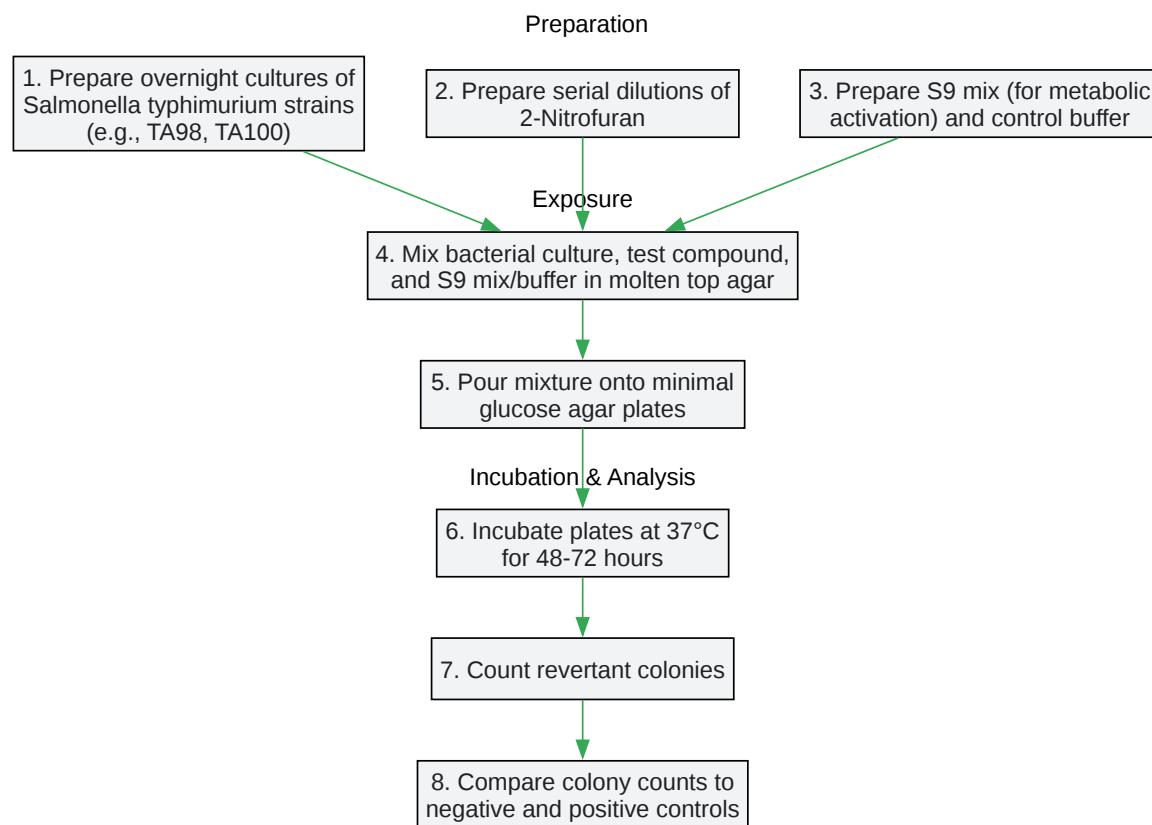
Figure 2: Cellular response to **2-Nitrofuran**-induced DNA damage.

Exposure to nitrofurans can lead to oxidative stress, characterized by an imbalance in reactive oxygen species (ROS)[8]. This oxidative stress can contribute to DNA damage. The resulting DNA lesions activate the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death). While the specific involvement of pathways like MAPK/ERK in the response to **2-nitrofuran** is not well-documented, these pathways are known to be activated by various cellular stresses, including oxidative stress and DNA damage, and could potentially play a role.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. Below is a generalized protocol based on standard methodologies.



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Figure 3: General workflow for the Ames Test.

Methodology:

- Bacterial Strains: Histidine-dependent auxotrophic strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are commonly used[9].
- Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites[9].
- Procedure: The bacterial culture, test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the primary method for identifying carcinogenic substances. The following is a generalized protocol based on guidelines from the National Toxicology Program (NTP).

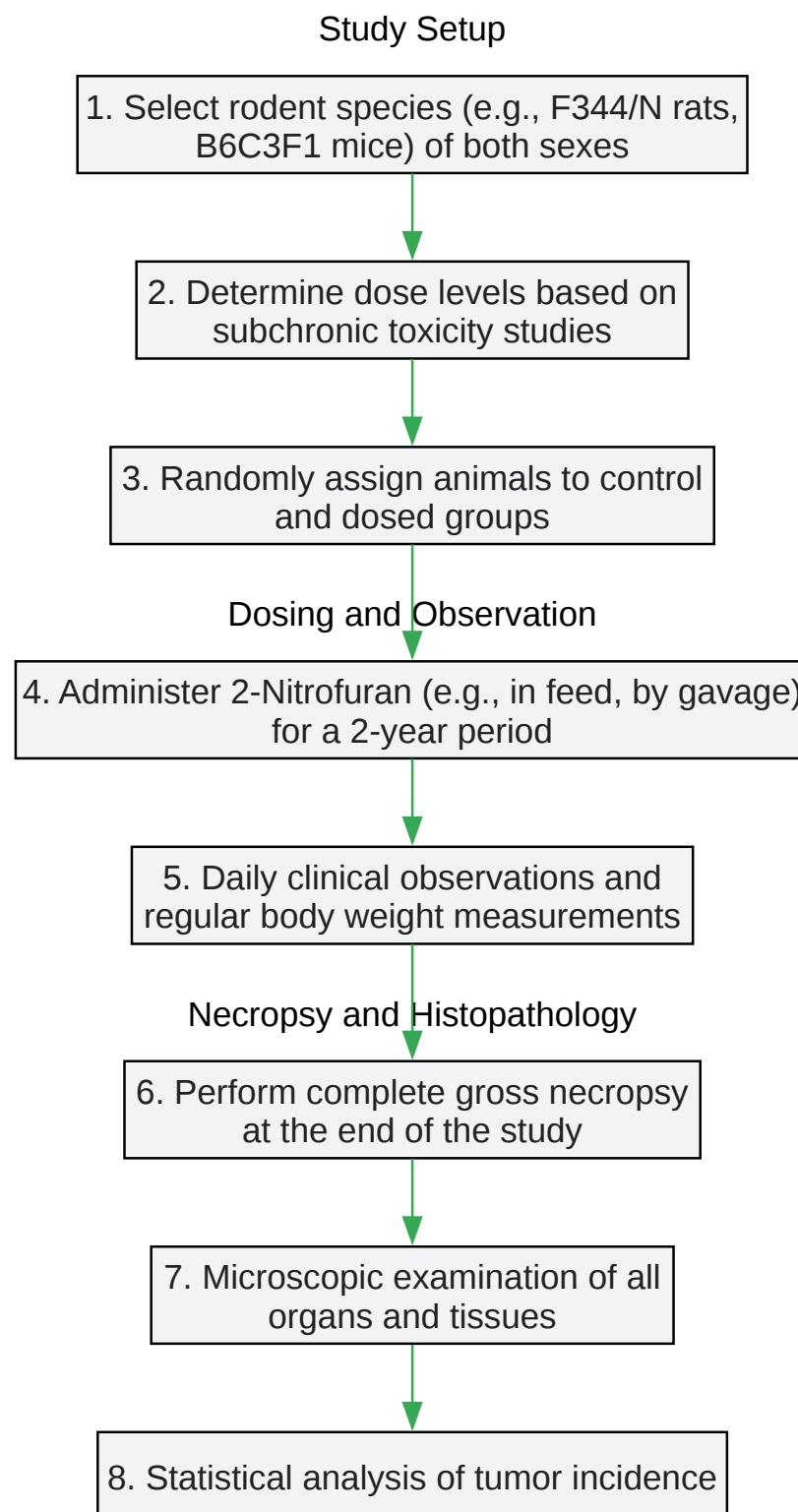
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Figure 4: General workflow for a rodent carcinogenicity bioassay.

Methodology:

- **Test Animals:** Typically, two rodent species (e.g., F344/N rats and B6C3F1 mice) of both sexes are used[5][10].
- **Dose Administration:** The test substance is administered for the majority of the animals' lifespan (typically 2 years)[5][10]. The route of administration (e.g., in feed, by gavage) should be relevant to potential human exposure.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.
- **Pathology:** At the end of the study, a complete gross necropsy is performed on all animals. A comprehensive set of tissues from all animals in the control and high-dose groups, as well as any gross lesions from all animals, are examined microscopically.
- **Data Analysis:** The incidence of tumors in the dosed groups is compared statistically to the incidence in the control group to determine if there is a carcinogenic effect.

Safety and Handling Precautions

Given the hazardous nature of **2-nitrofuran**, strict safety protocols must be followed.

Engineering Controls

- Work with **2-nitrofuran** should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[11].
- Use explosion-proof electrical, ventilating, and lighting equipment[11].

Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear chemical safety goggles and/or a face shield.
- **Skin Protection:**
 - Wear chemical-resistant gloves (e.g., nitrile rubber).
 - Wear a lab coat or other protective clothing to prevent skin contact.

- Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A dust mask (type N95) is recommended for handling the solid form[1].

Handling and Storage

- Handling:
 - Avoid contact with skin, eyes, and clothing[11].
 - Avoid formation of dust and aerosols[11].
 - Do not eat, drink, or smoke when using this product[11].
 - Use non-sparking tools and take precautionary measures against static discharge[11].
 - Ground and bond container and receiving equipment[11].
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place[11].
 - Store locked up[11].
 - Keep away from heat, sparks, open flames, and other ignition sources[11].

Spills and Emergency Procedures

- Spills:
 - Evacuate personnel from the area.
 - Remove all sources of ignition.
 - Wear appropriate PPE.
 - Contain the spill and collect the material using spark-proof tools.
 - Place the collected material in a suitable, closed container for disposal[11].

- First Aid:
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical help[11].
 - Skin Contact: Take off contaminated clothing and wash the skin with plenty of water. Get medical help[11].
 - Eye Contact: Rinse eyes with plenty of water.
 - Ingestion: Rinse mouth and get medical help[11].

Regulatory Status

The use of nitrofurans, including **2-nitrofuran**, in food-producing animals is banned in many countries, including the European Union and the United States, due to concerns about their carcinogenicity and the potential for residues in food products.

Conclusion

2-Nitrofuran is a hazardous chemical with suspected carcinogenic and known genotoxic properties. All work with this compound must be conducted with appropriate engineering controls, personal protective equipment, and strict adherence to safe handling and storage procedures. A thorough understanding of its toxicological profile is crucial for any researcher or professional working with this and related compounds. The information provided in this guide is intended to serve as a foundation for establishing a robust safety culture when handling **2-nitrofuran**. It is imperative to consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before initiating any work with this chemical.

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References

- 1. Damage to mammalian cell DNA by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Evidence of oxidative stress and associated DNA damage, increased proliferative drive, and altered gene expression in rat liver produced by the cholangiocarcinogenic agent furan - PubMed [pubmed.ncbi.nlm.nih.gov]
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